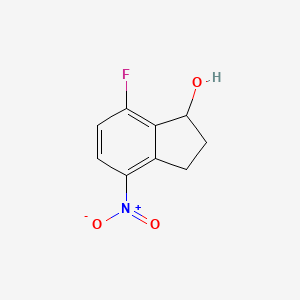

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol

CAS No.:

Cat. No.: VC13772899

Molecular Formula: C9H8FNO3

Molecular Weight: 197.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8FNO3 |

|---|---|

| Molecular Weight | 197.16 g/mol |

| IUPAC Name | 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol |

| Standard InChI | InChI=1S/C9H8FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2 |

| Standard InChI Key | JTAIKGLZSDKJRJ-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-] |

| Canonical SMILES | C1CC2=C(C=CC(=C2C1O)F)[N+](=O)[O-] |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol, reflects its fused bicyclic system. The indenol scaffold consists of:

-

A partially saturated bicyclic framework (2,3-dihydro-1H-inden)

-

Fluorine substitution at the 7-position

-

Nitro (-NO₂) and hydroxyl (-OH) groups at the 4- and 1-positions, respectively .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈FNO₃ | |

| Molecular Weight | 197.16 g/mol | |

| CAS Registry Number | 2260959-50-8 | |

| Purity (Industrial Grade) | ≥97% | |

| Storage Conditions | Sealed, dry, 2–8°C |

The planar nitro group introduces significant electron-withdrawing effects, modulating the aromatic system’s reactivity for subsequent functionalization .

Synthesis and Manufacturing

Industrial Production Methods

While detailed synthetic protocols remain proprietary, available data suggest a multi-step pathway:

-

Fluorination: Electrophilic aromatic substitution installs fluorine at the 7-position of a precursor indanone .

-

Nitration: Nitric acid/sulfuric acid mixtures introduce the nitro group at the 4-position under controlled temperatures .

-

Reduction: Catalytic hydrogenation reduces the ketone to the secondary alcohol while preserving the nitro moiety .

Critical challenges include:

-

Regioselectivity: Ensuring nitro group placement at the 4-position without forming ortho/para byproducts .

-

Stability: The hydroxyl group necessitates inert atmospheres to prevent oxidation during storage .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

Mass Spectrometry

Pharmaceutical Applications

Kinase Inhibitor Intermediates

Structural analogs of this compound feature in patented c-Met kinase inhibitors (e.g., EP2210607B1), where the bicyclic core mimics ATP-binding domains .

Antibacterial Agents

Nitroaromatic derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) in preliminary screens, likely via nitroreductase-mediated radical generation .

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H301 | Avoid ingestion |

| Skin Irritation | H311 | Wear protective gloves |

| Respiratory Risk | H331 | Use in ventilated areas |

Industrial safety protocols mandate:

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods .

-

Spill Management: Absorb with inert material and dispose as hazardous waste .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indenol derivatives.

-

Proteolysis-Targeting Chimeras (PROTACs): Exploiting the bicyclic scaffold as a linker in targeted protein degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume